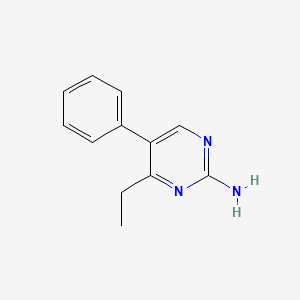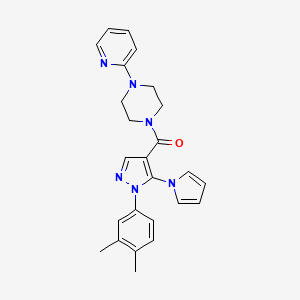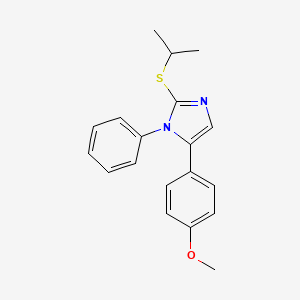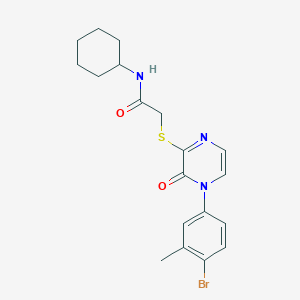
4-Ethyl-5-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Ethyl-5-phenylpyrimidin-2-amine” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H13N3/c1-2-11-10 (8-14-12 (13)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3, (H2,13,14,15) . The molecular weight of the compound is 199.26 .
Wissenschaftliche Forschungsanwendungen
Applications in Glycogen Synthase Kinase Inhibition and Antidiabetic Activity
The compound 4-Ethyl-5-phenylpyrimidin-2-amine has shown promising applications in the realm of glycogen synthase kinase (GSK3) inhibition. A study by Wagman et al. (2017) synthesized a novel family of analogs of this compound, demonstrating potent inhibitory effects on GSK3. These compounds, particularly CHIR-911 (also known as CT-99021 or CHIR-73911), exhibited strong antihyperglycemic activity by activating glycogen synthase in specific cell types and showing efficacy in rodent models of type 2 diabetes. Such compounds are indicative of potential therapeutic agents for diabetes due to their ability to reduce hyperglycemia, enhance insulin-stimulated glucose transport, and improve glucose disposal without raising insulin levels (Wagman et al., 2017).
Role in GPR119 Agonist Development
This compound derivatives have also been explored as GPR119 agonists, a receptor implicated in glucose homeostasis and energy balance. Negoro et al. (2012) synthesized a series of these derivatives, identifying compound 9t as a significant contributor to improving glucose tolerance in mice after oral administration. This compound exhibited promising pharmacokinetic profiles in rats, further emphasizing the potential of this compound derivatives in managing metabolic disorders (Negoro et al., 2012).
Contributions to Anticancer Research
The compound and its derivatives have been a focal point in anticancer research as well. Studies, such as the one conducted by Toviwek et al. (2017), synthesized 4-aryl-N-phenylpyrimidin-2-amines and evaluated them against non-small cell lung carcinoma (NSCLC) cells. Certain derivatives demonstrated potent anti-cancer activity, highlighting the therapeutic potential of these compounds in oncology (Toviwek et al., 2017).
Implications in Tubulin Polymerization Inhibition
Furthermore, derivatives of this compound were designed and synthesized for evaluating their anticancer activities through tubulin polymerization inhibition. Liu et al. (2020) identified compound 5i as particularly potent in inhibiting tubulin polymerization, inducing cell cycle arrest, and promoting cell apoptosis in certain cancer cell lines. This study underscores the compound's potential as a chemotherapeutic agent (Liu et al., 2020).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-Ethyl-5-phenylpyrimidin-2-amine” are not mentioned, research on pyrimidines is ongoing. They are being studied for their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity .
Wirkmechanismus
Target of Action
The primary target of 4-Ethyl-5-phenylpyrimidin-2-amine is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been identified as an important therapeutic target in conditions like type 2 diabetes mellitus and Alzheimer’s disease .
Mode of Action
The compound interacts with its target, GSK-3, by binding to the active site of the kinase. Key amino acid residues at the active site, such as Ile62, Val70, and Lys85 , play a crucial role in this interaction . The binding of this compound to GSK-3 inhibits the kinase’s activity, leading to changes in the cellular processes that GSK-3 regulates .
Biochemical Pathways
The inhibition of GSK-3 affects several biochemical pathways. GSK-3 is involved in the regulation of glycogen synthesis, hence its inhibition can impact glucose metabolism . Additionally, GSK-3 plays a role in neuronal function and cell apoptosis, so its inhibition can also influence these processes . .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on GSK-3. By inhibiting this kinase, the compound can alter cellular processes such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . The specific outcomes of these alterations would depend on the context of the cells and tissues involved.
Eigenschaften
IUPAC Name |
4-ethyl-5-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWQNXKYWHOAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1549808-73-2 |
Source


|
| Record name | 4-ethyl-5-phenylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)


![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)

![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)

![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)


![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)
